4-Guanidinobenzoic acid hydrochloride

Beschreibung

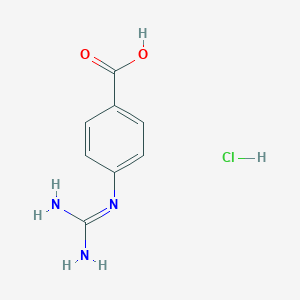

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

42823-46-1 |

|---|---|

Molekularformel |

C8H10ClN3O2 |

Molekulargewicht |

215.64 g/mol |

IUPAC-Name |

4-(diaminomethylideneamino)benzoic acid;hydron;chloride |

InChI |

InChI=1S/C8H9N3O2.ClH/c9-8(10)11-6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13)(H4,9,10,11);1H |

InChI-Schlüssel |

YETFLAUJROGBMC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)N=C(N)N.Cl |

Kanonische SMILES |

[H+].C1=CC(=CC=C1C(=O)O)N=C(N)N.[Cl-] |

Andere CAS-Nummern |

42823-46-1 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

16060-65-4 (Parent) |

Synonyme |

4-[(Aminoiminomethyl)amino]benzoic Acid Hydrochloride; p-Guanidinobenzoic Acid Hydrochloride; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

4-Guanidinobenzoic acid hydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 4-Guanidinobenzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Guanidinobenzoic acid (4-GBA) hydrochloride is a pivotal compound in biochemical research and pharmaceutical development, primarily recognized for its role as a potent inhibitor of trypsin-like serine proteases.[1][2] Its derivatives form the basis of several approved drugs. This guide elucidates the core mechanism of action of 4-GBA, detailing its molecular interactions with target enzymes, summarizing its inhibitory activity, and outlining the experimental protocols used for its characterization. The content herein is intended to serve as a comprehensive technical resource for professionals engaged in enzymology and drug discovery.

Core Mechanism of Action: Reversible Covalent Inhibition

4-Guanidinobenzoic acid and its ester derivatives function as mechanism-based inhibitors, specifically targeting the active site of trypsin-like serine proteases. The fundamental mechanism involves the formation of a stable acyl-enzyme complex with the catalytic serine residue of the protease.[3][4]

The key molecular interactions are:

-

S1 Pocket Recognition : The positively charged guanidinium (B1211019) group of 4-GBA is structurally analogous to the side chains of arginine and lysine (B10760008), which are the natural substrates for trypsin-like proteases. This allows it to bind with high affinity to the enzyme's specificity pocket (S1 pocket), which typically contains a negatively charged aspartic acid residue (e.g., Asp189 in trypsin).[5]

-

Acyl-Enzyme Formation : Following binding, the carboxyl group of 4-GBA is attacked by the hydroxyl group of the active site serine (e.g., Ser195 in trypsin), a key component of the enzyme's catalytic triad (B1167595) (Ser, His, Asp). This results in the formation of a stable, covalent guanidinobenzoyl-enzyme intermediate, effectively inactivating the enzyme.[3][5]

This inhibition is classified as reversible covalent, as the acyl-enzyme ester bond can be slowly hydrolyzed, eventually regenerating the active enzyme. The rate of this deacylation determines the duration of inhibition.[3]

Targeted Serine Proteases and Associated Pathways

The structural mimicry of arginine and lysine allows 4-GBA and its derivatives to inhibit a wide range of trypsin-like serine proteases involved in diverse physiological and pathological processes.

Key targets include:

-

Digestive Enzymes : 4-GBA derivatives are potent inhibitors of enteropeptidase , the enzyme that activates trypsinogen to trypsin, and trypsin itself, which is central to protein digestion.[3][6] Inhibition of these enzymes is a therapeutic strategy for obesity and pancreatitis.[3]

-

Coagulation and Fibrinolytic Factors : It inhibits key enzymes in the coagulation cascade like thrombin and plasmin , as well as kallikrein , giving it anticoagulant and anti-fibrinolytic properties.[4][7][8]

-

Cancer-Associated Proteases : Urokinase Plasminogen Activator (uPA) is a key enzyme in tumor metastasis, and its inhibition is a target for anti-cancer therapies.[5][9][10] Guanidinobenzoatase is another protease associated with tumors.[11]

-

Other Proteases : Inhibition of prostasin (PRSS8) is relevant for regulating epithelial sodium channels, while blocking acrosin has applications in contraception.[12][13][14]

Quantitative Inhibitory Activity

The inhibitory potency of 4-GBA derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ).[15] Below is a summary of reported values for various derivatives against key targets. Note that many studies use esterified derivatives of 4-GBA, such as camostat (B1201512) or nafamostat, which are often more potent and serve as pro-drugs.

Table 1: Inhibitory Activity of 4-Guanidinobenzoate Derivatives against Various Serine Proteases

| Compound/Derivative | Target Enzyme | Potency (IC₅₀ / Kᵢ) | Reference |

| Camostat (4-GBA analogue) | Urokinase (uPA) | IC₅₀: 87 nM | [5] |

| UK-371,804 (4-GBA derivative) | Urokinase (uPA) | Kᵢ: 10 nM | [5] |

| (S)-5b (SCO-792) | Human Enteropeptidase | IC₅₀ (initial): 68 nM | [3] |

| Compound 6a (ester derivative) | Trypsin | IC₅₀: 0.0756 µM | [16] |

| Compound 6c (ester derivative) | Trypsin | IC₅₀: 0.1227 µM | [16] |

| Compound 6d (ester derivative) | Trypsin | IC₅₀: 0.0821 µM | [16] |

| Compound 6e (ester derivative) | Trypsin | IC₅₀: 0.0913 µM | [16] |

| Compound 7j (ester derivative) | Trypsin | IC₅₀: 0.0889 µM | [16] |

Experimental Protocols: Enzyme Inhibition Assays

The inhibitory effect of this compound and its derivatives is determined using in vitro enzyme kinetic assays. A common method involves monitoring the enzymatic cleavage of a chromogenic or fluorogenic substrate in the presence and absence of the inhibitor.

General Protocol for Chromogenic Inhibition Assay

-

Reagent Preparation :

-

Buffer : Prepare an appropriate buffer solution to maintain optimal pH for the target enzyme (e.g., Tris-HCl, pH 8.5 for trypsin).[6]

-

Enzyme Solution : Prepare a stock solution of the purified target serine protease (e.g., human enteropeptidase, trypsin) at a known concentration.[3][6]

-

Substrate Solution : Prepare a stock solution of a suitable chromogenic substrate. For trypsin-like enzymes, substrates like p-tosyl-L-arginine methyl ester (TAME) or 4-Nitrophenyl 4-guanidinobenzoate (pNPGB) are often used.[6][17] The substrate concentration is typically near the Michaelis constant (Km) of the enzyme.

-

Inhibitor Solution : Prepare serial dilutions of this compound or its derivative in the assay buffer.

-

-

Assay Procedure :

-

In a 96-well microplate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor solution.

-

Incubate the enzyme-inhibitor mixture for a defined pre-incubation period at a controlled temperature (e.g., room temperature or 37°C) to allow for binding.[3][6]

-

Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

-

Monitor the increase in absorbance over time using a microplate reader at the appropriate wavelength for the chromophore released by substrate cleavage (e.g., 405 nm for p-nitrophenol released from pNPGB).

-

-

Data Analysis :

-

Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Conclusion

This compound is a canonical serine protease inhibitor that operates through a reversible covalent mechanism. Its ability to mimic natural substrates allows it to target a broad spectrum of enzymes crucial to digestion, hemostasis, and cancer progression. The well-defined mechanism of action, coupled with extensive quantitative data and established experimental protocols, makes 4-GBA and its derivatives invaluable tools for biochemical research and the rational design of targeted therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 42823-46-1: this compound [cymitquimica.com]

- 3. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The inhibition of trypsin, plasmin, and thrombin by benzyl 4-guanidinobenzoate and 4'-nitrobenzyl 4-guanidinobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4021472A - Guanidinobenzoic acid derivatives - Google Patents [patents.google.com]

- 7. Synthesis and structure-activity study of protease inhibitors. V. Chemical modification of 6-amidino-2-naphthyl 4-guanidinobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inactivation of trypsin-like proteases by depsipeptides of p-guanidinobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitors of the protease domain of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of guanidinobenzoatase by a substrate for trypsin-like enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN102491921A - Preparation method for 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate - Google Patents [patents.google.com]

- 13. uniprot.org [uniprot.org]

- 14. Discovery of inhibitors of the channel-activating protease prostasin (CAP1/PRSS8) utilizing structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Untitled Document [ucl.ac.uk]

- 16. tandfonline.com [tandfonline.com]

- 17. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Structural Properties of 4-Guanidinobenzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural properties of 4-Guanidinobenzoic acid hydrochloride, a compound of significant interest in biochemical and pharmaceutical research due to its role as a serine protease inhibitor. This document details its physicochemical characteristics, spectroscopic profile, and crystallographic nature, supplemented with detailed experimental methodologies and illustrative diagrams to support advanced research and development.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][2] Its fundamental physicochemical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| Chemical Formula | C₈H₁₀ClN₃O₂ | [3][4] |

| Molecular Weight | 215.64 g/mol | [1][3][4][5] |

| Melting Point | 285 °C (decomposes) | [5] |

| Appearance | White to off-white solid/crystalline powder | [1][2] |

| Solubility | Soluble in water | [2] |

| CAS Number | 42823-46-1 | [1][4][5] |

Molecular Structure

The molecular structure of this compound consists of a benzoic acid moiety substituted at the para position with a guanidinium (B1211019) group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[2]

Spectroscopic Properties

Spectroscopic analysis is fundamental to elucidating the molecular structure of this compound. While specific experimental spectra for this compound are not publicly available, this section outlines the expected spectroscopic characteristics based on its functional groups and provides generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The following table summarizes the anticipated chemical shifts for the protons and carbons in this compound, based on the electronic environments of its constituent atoms.

| Group | Atom Type | Expected Chemical Shift (ppm) | Multiplicity |

| Benzene Ring | Aromatic C-H | 7.0 - 8.0 | Doublet |

| Aromatic C-H | 7.0 - 8.0 | Doublet | |

| Aromatic C-NH | 120 - 140 | ||

| Aromatic C-COOH | 120 - 140 | ||

| Carboxylic Acid | -COOH | 10.0 - 13.0 | Singlet |

| C =O | 165 - 185 | ||

| Guanidinium | -NH₂ | 6.5 - 8.5 | Broad Singlet |

| =NH | 8.0 - 9.5 | Broad Singlet | |

| C =N | 155 - 165 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The table below lists the expected characteristic infrared absorption bands for the functional groups present in this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Guanidinium) | Stretching | 3100-3500 |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 |

| C=N (Guanidinium) | Stretching | 1640-1690 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1250-1350 |

| C-O | Stretching | 1210-1320 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the structural characterization of small organic molecules like this compound.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[6][7]

Protocol:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.[8]

-

Crystal Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) is selected and mounted on a goniometer head.[8]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[7]

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is generated. An atomic model is built into the electron density and refined against the experimental data to yield the final crystal structure, including precise bond lengths, bond angles, and torsion angles.[7]

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[9]

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a larger number of scans and/or a more concentrated sample may be required.[10]

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

-

Spectral Analysis: The chemical shifts, coupling constants (for ¹H NMR), and integration values (for ¹H NMR) are analyzed to assign the signals to the specific protons and carbons in the molecule.[11]

FTIR Spectroscopy

Solid-State FTIR Spectroscopy Protocol (KBr Pellet Method):

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) in an agate mortar and pestle.[12]

-

Pellet Formation: The resulting mixture is placed in a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.[12]

-

Background Spectrum: A background spectrum of the empty spectrometer is collected to account for atmospheric and instrumental contributions.

-

Sample Spectrum: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded.

-

Data Analysis: The positions and intensities of the absorption bands in the spectrum are analyzed and assigned to the corresponding molecular vibrations of the functional groups present in the molecule.

Biological Significance: Inhibition of Serine Proteases

4-Guanidinobenzoic acid and its derivatives are well-known inhibitors of serine proteases, a large family of enzymes involved in numerous physiological and pathological processes.[13][14][15] The guanidinium group mimics the side chain of arginine, a natural substrate for trypsin-like serine proteases.[16]

Mechanism of Trypsin Catalysis and Inhibition

Trypsin is a digestive enzyme that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine (B10760008) or arginine.[9][14] The catalytic mechanism of trypsin involves a "catalytic triad" of serine, histidine, and aspartate residues in its active site.[13]

4-Guanidinobenzoic acid acts as a competitive inhibitor, binding to the active site of trypsin and preventing the binding of the natural substrate.[17] The positively charged guanidinium group of the inhibitor forms a strong ionic interaction with a negatively charged aspartate residue in the S1 specificity pocket of trypsin, which is responsible for recognizing arginine and lysine residues.[16] This binding effectively blocks the enzyme's catalytic activity.

Conclusion

This technical guide has provided a detailed overview of the structural properties of this compound, a molecule of considerable interest to the scientific community. The compilation of its physicochemical data, predicted spectroscopic characteristics, and generalized experimental protocols offers a valuable resource for researchers. Furthermore, the elucidation of its role as a serine protease inhibitor, complete with a diagrammatic representation of the inhibition mechanism, underscores its importance in drug development and biochemical research. While a definitive crystal structure and specific experimental spectra remain to be publicly detailed, the information presented herein provides a robust framework for future investigations into this and related compounds.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. This compound | C8H10ClN3O2 | CID 3084875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. excillum.com [excillum.com]

- 5. 4-Guanidinobenzoic acid 99 42823-46-1 [sigmaaldrich.com]

- 6. rigaku.com [rigaku.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. proteopedia.org [proteopedia.org]

- 10. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. What is the mechanism of Trypsin? [synapse.patsnap.com]

- 14. Trypsin - Creative Enzymes [creative-enzymes.com]

- 15. Trypsin Enzyme | Definition, Function & Mechanism - Lesson | Study.com [study.com]

- 16. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 17. The inhibition of trypsin, plasmin, and thrombin by benzyl 4-guanidinobenzoate and 4'-nitrobenzyl 4-guanidinobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Guanidine Derivatives in Modern Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The guanidinium (B1211019) group, characterized by a central carbon atom bonded to three nitrogen atoms, is a fundamental functional group in a variety of biologically significant molecules. Its derivatives play crucial roles in numerous biochemical processes, from protein stability and enzyme kinetics to cellular signaling and metabolic regulation. This technical guide provides an in-depth exploration of key guanidine (B92328) derivatives and their applications in biochemical research, offering detailed experimental protocols and quantitative data to support laboratory investigations.

Guanidinium Chloride: A Powerful Tool for Protein Denaturation

Guanidinium chloride (GdmCl) is a widely used chaotropic agent in protein chemistry. Its ability to disrupt the non-covalent interactions that stabilize the tertiary and secondary structures of proteins makes it an invaluable tool for studying protein folding, stability, and dynamics.

Mechanism of Action

GdmCl-induced protein denaturation is a complex process that involves both direct and indirect interactions with the protein. The primary mechanisms include:

-

Disruption of Hydrogen Bonds: GdmCl effectively breaks the hydrogen bonds within the protein structure, including those forming alpha-helices and beta-sheets.[1]

-

Weakening of Hydrophobic Interactions: The guanidinium ion can interact with non-polar side chains, increasing their solubility in the aqueous environment and disrupting the hydrophobic core of the protein.[1]

-

Direct Binding: Studies have shown that GdmCl can directly bind to the protein surface, initiating the unfolding process. This leads to the formation of a "dry molten globule" intermediate before complete denaturation.[2]

Quantitative Data for Protein Denaturation Studies

The concentration of GdmCl required for protein denaturation is dependent on the intrinsic stability of the protein. The midpoint of the denaturation curve, known as the Cm value, is a measure of protein stability.

| Protein | Cm of Guanidinium Chloride (M) | Method | Reference |

| Ribonuclease T1 | ~0.3 (stabilizing), >0.3 (denaturing) | Thermal & Urea Unfolding | [3] |

| Ubiquitin | >2 (stabilizing effect observed) | Calorimetry | [4][5] |

| General Globular Proteins | 2 - 4 (for complete denaturation) | Various | [6] |

| Highly Stable Proteins | 4 - 6 | Various | [6] |

Experimental Protocol: In Vitro Protein Denaturation using Circular Dichroism

This protocol outlines the steps to monitor the unfolding of a protein using circular dichroism (CD) spectroscopy as a function of GdmCl concentration.

Materials:

-

Purified protein of interest

-

High-purity Guanidinium Chloride

-

Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Circular dichroism spectrophotometer

-

Quartz cuvette with a 1 mm path length

Procedure:

-

Prepare a concentrated stock solution of GdmCl (e.g., 8 M) in the desired buffer. Ensure the pH is adjusted after dissolving the GdmCl.

-

Prepare a series of GdmCl solutions of varying concentrations by diluting the stock solution with the buffer.

-

Prepare protein samples by adding a small, constant volume of a concentrated protein stock solution to each GdmCl solution to achieve a final protein concentration of approximately 0.1-0.2 mg/mL.

-

Equilibrate the samples at the desired temperature for a sufficient time to allow the unfolding reaction to reach equilibrium.

-

Record the CD spectrum of each sample, typically in the far-UV region (190-250 nm) to monitor changes in secondary structure.

-

Plot the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as a function of GdmCl concentration.

-

Analyze the data by fitting the denaturation curve to a two-state unfolding model to determine the Cm value and the free energy of unfolding (ΔG°H2O).

Experimental Workflow for Protein Denaturation Study

Caption: Workflow for a protein denaturation experiment using GdmCl and CD spectroscopy.

Metformin (B114582): A Biguanide (B1667054) in Metabolic Research

Metformin, a biguanide derivative, is a first-line therapeutic for type 2 diabetes. Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Signaling Pathway: Metformin and AMPK Activation

Metformin's activation of AMPK is primarily indirect. It inhibits Complex I of the mitochondrial respiratory chain, leading to a decrease in ATP synthesis and an increase in the cellular AMP:ATP ratio. This change in the energy state of the cell allosterically activates AMPK. Activated AMPK then phosphorylates downstream targets to restore energy balance by inhibiting anabolic processes and stimulating catabolic pathways.

Caption: Metformin's signaling pathway leading to AMPK activation and metabolic effects.

Quantitative Data on Metformin's Effects

| Parameter | Value/Effect | Cell/System Type | Reference |

| Plasma Concentration (therapeutic) | 10 - 40 µM | Human | [1] |

| Portal Vein Concentration | 40 - 80 µM | Human | [1] |

| Reduction in Hepatic Glucose Production (HGP) | >60% | Human (euglycemic clamp) | [1] |

| AMPK Activation (in vitro) | Significant at 50 µM (7h), 10-20 µM (39h) | Rat Hepatocytes | [7] |

Experimental Protocol: Western Blot for AMPK Phosphorylation

This protocol details the detection of activated AMPK by measuring the phosphorylation of its α-subunit at Threonine 172.

Materials:

-

Cell culture reagents

-

Metformin

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-p-AMPKα (Thr172) and anti-total AMPKα

-

HRP-conjugated secondary antibody

-

ECL detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with desired concentrations of metformin for the specified time. Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPKα and total AMPKα (typically at 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply ECL reagents, and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal.

Arginine Modifications: Expanding the Proteomic Landscape

The guanidinium group of arginine residues in proteins can be post-translationally modified, most notably by methylation. Protein arginine methyltransferases (PRMTs) catalyze the transfer of methyl groups to arginine, creating monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA). These modifications play critical roles in gene transcription, RNA processing, and signal transduction.[8][9][10]

Quantitative Proteomics of Arginine Methylation

Mass spectrometry-based proteomics is the primary tool for the large-scale identification and quantification of arginine methylation sites.

| Study Type | Number of MMA Sites Identified | Number of Proteins Identified | Organism/Cell Line | Reference |

| Immunoenrichment & MS | 1027 | 494 | Human (HeLa) | [2] |

| HILIC enrichment & SILAC-MS | 249 | 131 | Human T cells | [11] |

| Immunoenrichment & MS | 769 | 359 | Human CRC tissues | [12] |

Experimental Protocol: Mass Spectrometry-Based Analysis of Arginine Methylation

This protocol provides a general workflow for identifying arginine methylation sites from total cell lysates.

Materials:

-

Cell culture or tissue samples

-

Lysis buffer (e.g., urea-based)

-

DTT and iodoacetamide

-

Trypsin

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Antibodies specific for MMA, ADMA, or SDMA (for immunoenrichment)

-

Protein A/G beads

-

LC-MS/MS system (e.g., Q Exactive)

Procedure:

-

Protein Extraction and Digestion: Lyse cells or tissues, reduce and alkylate cysteine residues, and digest proteins into peptides with trypsin.

-

Peptide Cleanup: Desalt the peptide mixture using SPE cartridges.

-

Immunoenrichment (Optional but Recommended): Incubate the peptide mixture with anti-methylarginine antibodies to enrich for methylated peptides. Capture the antibody-peptide complexes with Protein A/G beads and elute the enriched peptides.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry. The mass spectrometer will fragment the peptides and the resulting fragmentation spectra are used to determine the peptide sequence and the location of the methylation.

-

Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database to identify the methylated peptides and their corresponding proteins.

Workflow for Arginine Methylation Proteomics

Caption: A typical workflow for the identification of arginine methylation sites by mass spectrometry.

Creatine (B1669601) and Creatine Kinase: The Phosphagen System

Creatine, a guanidino compound synthesized from arginine and glycine, plays a pivotal role in cellular energy buffering, particularly in tissues with high and fluctuating energy demands like muscle and brain. Creatine kinase (CK) catalyzes the reversible phosphorylation of creatine by ATP to form phosphocreatine (B42189) (PCr).

The Creatine Kinase Reaction

The CK/PCr system acts as a temporal and spatial energy buffer. During periods of high energy demand, PCr rapidly replenishes ATP. Conversely, during periods of rest, ATP produced by glycolysis and oxidative phosphorylation is used to regenerate PCr.

Caption: The reversible creatine kinase reaction in cellular energy metabolism.

Quantitative Data for the Creatine Kinase System

| Parameter | Value | Conditions | Reference |

| Forward Rate Constant (kf) | 0.32 ± 0.05 s-1 | Human myocardium (in vivo, 3T 31P-MRS) | [13] |

| Forward Rate (pH 7, 35°C) | 12.4 µM/s (at 1 unit/ml CK) | In vitro 31P NMR | [14] |

| Muscle [PCr] Increase (supplementation) | ~14.5% | Human (20g/day for 6 days) | [15] |

| Muscle Power Output Increase (suppl.) | ~5% | Human (intermittent maximal exercise) | [16] |

Experimental Protocol: Creatine Kinase Activity Assay

This colorimetric assay measures CK activity by coupling the production of ATP to the reduction of NADP+ to NADPH.

Materials:

-

Serum, plasma, or tissue lysate samples

-

Creatine Kinase Assay Kit (containing assay buffer, substrate, enzyme mix, etc.)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Sample Preparation: Prepare tissue or cell lysates by homogenization in assay buffer, followed by centrifugation to remove debris. Serum or plasma can often be used directly.

-

Reagent Preparation: Prepare the reaction mix according to the kit manufacturer's instructions. This typically involves combining the assay buffer, substrate (phosphocreatine and ADP), and a coupled enzyme mix.

-

Assay Reaction:

-

Add the reaction mix to the wells of a 96-well plate.

-

Add the sample to the wells to initiate the reaction. Include a blank (with buffer instead of sample) and a positive control.

-

Incubate the plate at 37°C.

-

-

Measurement: Measure the absorbance at 340 nm kinetically over a period of time (e.g., every 1-2 minutes for 10-40 minutes). The rate of increase in absorbance is proportional to the CK activity.

-

Calculation: Calculate the CK activity based on the rate of change in absorbance (ΔOD/min) and the molar extinction coefficient of NADPH.

Other Notable Guanidine Derivatives in Research

The applications of guanidine derivatives in biochemical research extend beyond the examples detailed above.

-

Cimetidine (B194882): A histamine (B1213489) H2 receptor antagonist, cimetidine is used to study gastric acid secretion and drug metabolism due to its inhibitory effects on cytochrome P450 enzymes.[17] Its affinity for the H2 receptor (KB values of 7.9 x 10-7 M and 8.1 x 10-7 M in different tissues) has been well-characterized.[10]

-

Agmatine (B1664431): An endogenous neuromodulator derived from arginine, agmatine is investigated for its roles in neurotransmission and cellular signaling. It can modulate nitric oxide synthase (NOS) activity and has been shown to stimulate nitrite (B80452) production in endothelial cells.[18][19] Studies have shown that agmatine can inactivate neuronal NOS with a Ki of 29 µM and a kinact of 0.01 min-1.[20]

This guide provides a foundational understanding of the diverse roles of guanidine derivatives in biochemical research. The provided protocols and data serve as a starting point for researchers to design and execute their own investigations into the fascinating and complex world of these biologically crucial molecules.

References

- 1. Low Concentrations of Metformin Suppress Glucose Production in Hepatocytes through AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomic Analysis of Arginine Methylation Sites in Human Cells Reveals Dynamic Regulation During Transcriptional Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stabilization of a protein by guanidinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jnsparrowchemical.com [jnsparrowchemical.com]

- 7. The Effects of Creatine Supplementation Combined with Resistance Training on Regional Measures of Muscle Hypertrophy: A Systematic Review with Meta-Analysis [mdpi.com]

- 8. Proteomic identification of arginine-methylated proteins in colon cancer cells and comparison of messenger RNA expression between colorectal cancer and adjacent normal tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fn-test.com [fn-test.com]

- 10. The pharmacology of cimetidine, a new histamine H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Method for Large-scale Identification of Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proteome-wide identification of arginine methylation in colorectal cancer tissues from patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reproducibility of Creatine Kinase Reaction Kinetics in Human Heart: A 31P Time Dependent Saturation Transfer Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 31P NMR studies of the thermodynamics and kinetics of the creatine kinase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Creatine supplementation with specific view to exercise/sports performance: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of creatine supplementation on phosphocreatine resynthesis, inorganic phosphate accumulation and pH during intermittent maximal exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cimetidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. profiles.wustl.edu [profiles.wustl.edu]

- 19. Agmatine activation of nitric oxide synthase in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Agmatine enhances the NADPH oxidase activity of neuronal NO synthase and leads to oxidative inactivation of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Serine Protease Inhibition: A Technical Guide to 4-Guanidinobenzoic Acid Hydrochloride

An in-depth exploration of the discovery, synthesis, and biological significance of 4-Guanidinobenzoic Acid Hydrochloride for researchers, scientists, and drug development professionals.

Introduction

This compound, a molecule of significant interest in medicinal chemistry and drug discovery, stands as a testament to the enduring relevance of targeted enzyme inhibition. Its unique structural features, combining a benzoic acid moiety with a highly basic guanidinium (B1211019) group, make it a potent and specific inhibitor of serine proteases, a class of enzymes pivotal in a vast array of physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, alongside a detailed examination of its role as a modulator of critical biological pathways.

Discovery and Early Context

While a singular, definitive report on the initial synthesis of 4-Guanidinobenzoic acid is not readily apparent in early literature, its development can be contextualized within the broader exploration of guanidine-containing compounds in the mid-20th century. The guanidinium group, a key feature of the amino acid arginine, was recognized for its ability to participate in strong electrostatic interactions with negatively charged residues in enzyme active sites. This understanding spurred the synthesis of various guanidino-containing molecules as potential enzyme inhibitors. Patents from the late 1970s describe the synthesis and application of derivatives of p-guanidinobenzoic acid as potent inhibitors of proteolytic enzymes like trypsin and plasmin, indicating that the parent compound was likely known and utilized as a key intermediate by that time.[1] These early investigations laid the groundwork for its later characterization as a valuable tool in studying and targeting serine proteases.

Synthesis of this compound

The most prevalent and well-documented method for the synthesis of this compound involves the guanidinylation of 4-Aminobenzoic acid using cyanamide (B42294) in the presence of an acid. This reaction proceeds via the nucleophilic attack of the amino group of 4-aminobenzoic acid on the carbon atom of cyanamide. Several variations of this core synthesis have been reported, optimizing for yield, purity, and reaction conditions.

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

Below are detailed methodologies for two common synthesis routes.

Protocol 1: Synthesis in Aqueous Medium

This protocol is adapted from a widely cited method utilizing water as the solvent.

-

Materials:

-

4-Aminobenzoic acid

-

Cyanamide

-

Concentrated Hydrochloric Acid

-

Potassium Carbonate

-

Deionized Water

-

-

Procedure:

-

A suspension of 4-aminobenzoic acid (0.364 mol) is prepared in a mixture of concentrated hydrochloric acid and water.

-

Cyanamide (0.839 mol) is added to the stirred suspension at room temperature.

-

The reaction mixture is heated to reflux at 100°C and maintained for 6 hours.

-

After the reaction is complete, the mixture is allowed to cool and stand at room temperature for 16 hours, during which a solid precipitates.

-

The precipitated solid is collected by filtration and washed with cold water.

-

The resulting solid is suspended in an aqueous solution of potassium carbonate and stirred for 30 minutes to neutralize any remaining acid and facilitate the purification of the intermediate.

-

The solid is filtered again, washed with water, and dried under a vacuum to yield the crude product.

-

Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

-

Protocol 2: Synthesis in Ethanol

This method utilizes ethanol as the solvent, which can offer advantages in terms of solubility and product isolation.

-

Materials:

-

4-Aminobenzoic acid

-

30% Cyanamide solution

-

30% Hydrochloric acid in ethanol

-

Ethanol

-

-

Procedure:

-

4-Aminobenzoic acid (e.g., 20 g) is added to ethanol (e.g., 100 ml).

-

30% hydrochloric acid in ethanol (e.g., 20 ml) is slowly added, and the mixture is warmed to 50°C.

-

A 30% cyanamide solution (e.g., 40 g) is added dropwise.

-

The reaction is maintained at 75 ± 3°C for 5-7 hours.

-

Upon completion, the solution is concentrated to dryness under reduced pressure at 50°C.

-

Ethanol and hydrochloric acid in ethanol are added to the residue, and the mixture is stirred and then filtered.

-

The collected solid is dried and then recrystallized from a 20% ethanol solution to obtain the pure this compound.[2]

-

Quantitative Data Summary

| Parameter | Protocol 1 (Aqueous) | Protocol 2 (Ethanol) |

| Starting Material | 4-Aminobenzoic acid | 4-Aminobenzoic acid |

| Reagents | Cyanamide, HCl, K₂CO₃ | 30% Cyanamide, 30% HCl in EtOH |

| Solvent | Water | Ethanol |

| Reaction Temperature | 100°C (Reflux) | 75 ± 3°C |

| Reaction Time | 6 hours | 5-7 hours |

| Reported Yield | ~53% (intermediate) | 85% |

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily through the competitive inhibition of serine proteases. The positively charged guanidinium group mimics the side chain of arginine, allowing it to bind with high affinity to the S1 pocket of many trypsin-like serine proteases, which have a conserved aspartate residue at the base of this pocket.

Inhibition of Enteropeptidase and the Digestive Cascade

Enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenum.[3] It plays a crucial role in initiating the activation of pancreatic zymogens, the inactive precursors of digestive enzymes.[3][4]

Caption: Inhibition of the digestive enzyme cascade by this compound.

The primary physiological role of enteropeptidase is the conversion of trypsinogen to its active form, trypsin.[3][4] Trypsin then acts as a master activator, cleaving and activating a host of other pancreatic zymogens, including chymotrypsinogen, proelastase, procarboxypeptidases, and prolipase.[3][5] This enzymatic cascade is essential for the proper digestion of proteins and fats. Congenital deficiency of enteropeptidase leads to severe malabsorption, highlighting its critical function.[3] By inhibiting enteropeptidase, 4-Guanidinobenzoic acid can effectively block this entire cascade at its initiation point.

Inhibition of Acrosin and the Fertilization Process

Acrosin is a serine protease found exclusively in the acrosome of sperm.[6] It plays a multifaceted role in fertilization.[7] Following the acrosome reaction, acrosin is released and is involved in the secondary binding of the sperm to the zona pellucida (the outer layer of the egg) and the subsequent limited proteolysis of zona pellucida glycoproteins, which facilitates sperm penetration.[7][8]

Caption: The role of acrosin in fertilization and its inhibition by this compound.

While studies in knockout mice have shown that acrosin is not absolutely essential for fertilization, its absence leads to a significant delay in the process.[7] This suggests that acrosin's proteolytic activity enhances the efficiency of sperm penetration through the zona pellucida. 4-Guanidinobenzoic acid and its derivatives are potent inhibitors of acrosin and have been investigated for their potential as non-hormonal contraceptive agents.

Conclusion

This compound remains a molecule of significant academic and pharmaceutical interest. Its straightforward synthesis and potent, specific inhibition of key serine proteases make it an invaluable tool for researchers studying the roles of these enzymes in health and disease. Furthermore, its ability to modulate complex biological processes such as digestion and fertilization underscores its potential as a lead compound for the development of novel therapeutics. This guide has provided a comprehensive overview of the discovery, synthesis, and biological activity of this compound, offering a solid foundation for further research and development in this exciting field.

References

- 1. JPS5470241A - Guanidinobenzoic acid derivative and its preparation - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Enteropeptidase, a type II transmembrane serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enteropeptidase - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Modes of acrosin functioning during fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extraction, purification, biological effects and applications of acrosin: a review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 4-Guanidinobenzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-Guanidinobenzoic acid hydrochloride (CAS 42823-46-1). The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and relevant biological context.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its hydrochloride form enhances its stability and solubility in aqueous solutions, making it a versatile compound for biochemical and pharmaceutical research.[1]

The fundamental physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉N₃O₂·HCl | [1][2][3] |

| Molecular Weight | 215.64 g/mol | [2][3][4] |

| Appearance | White to off-white solid/powder | [1][3][5] |

| Melting Point | 272 - 285 °C (decomposes) | [2][6][7][8][9] |

| Boiling Point | 438.4 °C at 760 mmHg | [3][8][10] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [6][7][8][11] |

| Storage Temperature | 2-8°C | [9] |

Spectral Information

Spectroscopic data is critical for the structural elucidation and confirmation of this compound.

| Spectrum Type | Technique / Solvent | Source(s) |

| ¹H NMR | DMSO-d6 | [12] |

| ¹³C NMR | Not specified | [4] |

| IR | KBr Wafer / ATR-IR | [4] |

Note: While sources confirm the existence of NMR and IR spectra, detailed peak assignments are not provided in the search results. Researchers should refer to spectral databases for raw data.[4][13]

Experimental Protocols

Detailed and standardized methodologies are essential for reproducing and verifying the physicochemical properties of a compound.

Determination of Melting Point

The melting point is a crucial indicator of purity.[14] The capillary method is a standard and widely used technique.[15]

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.[14][16] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[14]

Detailed Methodology (Capillary Method):

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[15] Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 1-2 mm.[17][18]

-

Apparatus Setup: Attach the capillary tube to a thermometer, aligning the sample with the thermometer bulb.[17] Place the assembly in a heating apparatus, such as a Thiele tube filled with mineral oil or a modern digital melting point apparatus.[14][15]

-

Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to about 2°C per minute to ensure thermal equilibrium.[14]

-

Observation and Recording: Record the temperature (T1) at which the first drop of liquid appears.[18] Continue heating slowly and record the temperature (T2) at which the entire sample has melted.[18] The melting point is reported as the range T1-T2.[16]

-

Replicates: For accuracy, perform at least two careful determinations.[14]

Determination of Acid Dissociation Constant (pKa)

The pKa value is fundamental to understanding a compound's ionization state at different pH levels, which impacts its solubility, absorption, and biological interactions. Potentiometric titration is a common and reliable method for pKa determination.[19]

Principle: A solution of the compound is titrated with a strong acid or base. The pH is monitored throughout the titration, and the resulting curve of pH versus titrant volume is used to determine the pKa. At the half-equivalence point, the pH of the solution is equal to the pKa of the ionizable group.[20]

Detailed Methodology (Potentiometric Titration):

-

System Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate measurements.[21]

-

Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 mM) in water.[21] To maintain constant ionic strength, 0.15 M KCl can be used.[21]

-

Titration: Place the solution in a beaker with a magnetic stirrer.[21] Immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[21]

-

Data Collection: Record the pH after each addition of titrant, allowing the reading to stabilize.[21] Continue the titration until the pH has passed the equivalence point and stabilized at a high value (e.g., pH 12-12.5).[21]

-

Analysis: Plot the pH values against the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The half-equivalence point occurs at half the volume of the equivalence point. The pH at the half-equivalence point is the pKa.[20][22] For robust data, perform a minimum of three titrations.[21]

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug development, influencing bioavailability and formulation. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[23]

Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer at a controlled temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved compound in the filtrate is quantified.[23][24]

Detailed Methodology (Shake-Flask Method):

-

Preparation: Prepare aqueous buffer solutions at various physiological pH values (e.g., over the range of 1.2 to 6.8).[25]

-

Equilibration: Add an excess amount of solid this compound to a flask containing a known volume of the buffer. Ensure that solid material remains undissolved.[24]

-

Agitation: Seal the flask and place it in a shaker bath at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[24][25]

-

Sample Separation: After equilibration, separate the undissolved solid from the solution by filtration (using a low-binding filter) or centrifugation.[24][26]

-

Quantification: Accurately dilute the resulting saturated solution and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or LC/MS, against a standard calibration curve.[26][27]

Biological Context and Mechanism of Action

4-Guanidinobenzoic acid and its derivatives are recognized as inhibitors of serine proteases, such as trypsin and enteropeptidase.[28][29][30] This inhibitory activity is central to their application in biochemical research and potential therapeutic uses.[11][29]

Mechanism of Competitive Inhibition

The inhibitory action is a form of competitive inhibition. In this mechanism, the inhibitor molecule possesses a structural similarity to the natural substrate of the enzyme.[31][32] This allows it to bind to the enzyme's active site, thereby preventing the substrate from binding and blocking the catalytic reaction.[32][33] The inhibition is reversible and can be overcome by increasing the concentration of the substrate.[31]

// Invisible edges for alignment edge[style=invis]; P -> I; }

Caption: Mechanism of competitive enzyme inhibition by 4-Guanidinobenzoic acid.

Experimental Workflow for Enzyme Inhibition Assay

Determining the inhibitory potency of compounds like this compound is a standard procedure in drug discovery. The following workflow outlines a typical enzyme inhibition assay.

Caption: General workflow for an enzyme inhibition assay.

References

- 1. CAS 42823-46-1: this compound [cymitquimica.com]

- 2. This compound | CAS 42823-46-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound CAS NO: 42823-46-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound | C8H10ClN3O2 | CID 3084875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 42823-46-1 [chemicalbook.com]

- 6. This compound(42823-46-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound | 42823-46-1 | TCI AMERICA [tcichemicals.com]

- 8. lookchem.com [lookchem.com]

- 9. 4-Guanidinobenzoic acid 99 42823-46-1 [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

- 11. wisdomdrugs.com [wisdomdrugs.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. This compound(42823-46-1) 1H NMR spectrum [chemicalbook.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. westlab.com [westlab.com]

- 16. pennwest.edu [pennwest.edu]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. byjus.com [byjus.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. study.com [study.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 23. researchgate.net [researchgate.net]

- 24. lup.lub.lu.se [lup.lub.lu.se]

- 25. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. Aqueous Solubility Assay - Enamine [enamine.net]

- 28. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 29. chemimpex.com [chemimpex.com]

- 30. nbinno.com [nbinno.com]

- 31. Competitive inhibition | Description, Mechanism, Effects, & Examples | Britannica [britannica.com]

- 32. Competitive inhibition - Wikipedia [en.wikipedia.org]

- 33. byjus.com [byjus.com]

The Pivotal Role of the Guanidino Group in 4-Guanidinobenzoic Acid Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

4-Guanidinobenzoic acid hydrochloride is a key structural motif in the design of various therapeutic agents, particularly potent inhibitors of serine proteases. The guanidino group is the cornerstone of its biological activity, facilitating specific and high-affinity interactions with enzyme active sites. This technical guide provides an in-depth analysis of the role of the guanidino group, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Introduction

4-Guanidinobenzoic acid and its derivatives have garnered significant attention in medicinal chemistry due to their ability to selectively inhibit a range of serine proteases, including trypsin, acrosin, and enteropeptidase.[1] This inhibitory activity is primarily attributed to the unique physicochemical properties of the guanidino functional group. This planar, resonance-stabilized cationic group acts as a mimic of the side chains of arginine and lysine, which are the natural substrates for these enzymes.[2] The hydrochloride salt of 4-guanidinobenzoic acid enhances its solubility and stability, making it a versatile building block in drug discovery.[3]

This guide will elucidate the critical role of the guanidino group by examining its molecular interactions, presenting quantitative structure-activity relationship (SAR) data, and providing detailed experimental methodologies for assessing its inhibitory potential.

The Guanidino Group: A Key to Molecular Recognition

The biological efficacy of this compound is fundamentally linked to the interactions of its guanidinium (B1211019) cation. This group's positive charge is delocalized over three nitrogen atoms, allowing it to form strong, bidentate salt bridges with the negatively charged carboxylate side chains of aspartate or glutamate (B1630785) residues frequently found in the S1 specificity pocket of serine proteases.[4][5]

Crystal structures of trypsin complexed with 4-guanidinobenzoate (PDB IDs: 3RXJ and 1GBT) reveal the precise nature of this interaction.[6][7] The guanidino group fits snugly into the specificity pocket, forming multiple hydrogen bonds with the carboxylate of Asp189 and the backbone carbonyls of surrounding residues. This network of interactions anchors the inhibitor within the active site, leading to potent inhibition.[8]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of 4-guanidinobenzoic acid derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize the inhibitory activities of various 4-guanidinobenzoate derivatives against different serine proteases.

Table 1: Inhibitory Activity of Aryl 4-Guanidinobenzoates against Human Acrosin

| Compound | Leaving Group (Aryl) | ED50 (M) |

| 1 | Phenyl | 1.0 x 10⁻⁵ |

| 2 | 4-Nitrophenyl | 1.0 x 10⁻⁷ |

| 3 | 4-Methylphenyl | 5.0 x 10⁻⁶ |

| 4 | 4-Methoxyphenyl | 8.0 x 10⁻⁶ |

| 5 | 4-Chlorophenyl | 2.0 x 10⁻⁶ |

| 6 | 4-Acetamidophenyl | 3.0 x 10⁻⁷ |

| 7 | 1-Naphthyl | 4.0 x 10⁻⁷ |

| 8 | 2-Naphthyl | 2.0 x 10⁻⁷ |

Data extracted from a study on the effect of aryl 4-guanidinobenzoates on the acrosin activity of human spermatozoa. The ED50 is the dose at which half of the acrosin associated with 10⁶ sperm is inhibited.[5][9]

Table 2: Inhibitory Activity of 4-Guanidinobenzoate Derivatives against Human Enteropeptidase

| Compound | Structure | IC50 (initial) (nM) |

| 2a | N-({4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}acetyl)-L-aspartic Acid | 210 |

| 4a | 3-substituted analogue of 2a | 150 |

| 4b | 4a with methylene (B1212753) linker removed | 48 |

| (S)-5b | Dihydrobenzofuran analogue | 68 |

Data from a study on the design of novel enteropeptidase inhibitors for the treatment of obesity.[6]

Experimental Protocols

General Protocol for Serine Protease Inhibition Assay (Trypsin Example)

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound and its derivatives against trypsin.

Materials:

-

Trypsin from bovine pancreas

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate

-

Tris-HCl buffer (50 mM, pH 8.0) containing 20 mM CaCl₂

-

This compound (or derivative) solution in DMSO or buffer

-

Spectrophotometer (UV-Vis)

Procedure:

-

Prepare a stock solution of trypsin in 0.001 N HCl.

-

Prepare a stock solution of the inhibitor at various concentrations in DMSO or the assay buffer.

-

In a cuvette, mix the Tris-HCl buffer, the inhibitor solution (or DMSO for control), and the trypsin solution.

-

Incubate the mixture at 25°C for a defined period (e.g., 5-15 minutes) to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the BAEE substrate solution.

-

Immediately monitor the change in absorbance at 253 nm over time. The rate of BAEE hydrolysis is proportional to the trypsin activity.

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[10][11]

Protocol for Human Acrosin Inhibition Assay

This protocol outlines a colorimetric assay for measuring the inhibition of human acrosin.

Materials:

-

Purified human acrosin

-

Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) as a chromogenic substrate

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Aryl 4-guanidinobenzoate inhibitor solutions in DMSO

-

96-well microplate and microplate reader

Procedure:

-

Prepare a working solution of human acrosin in the assay buffer.

-

Prepare serial dilutions of the aryl 4-guanidinobenzoate inhibitors in DMSO.

-

To the wells of a 96-well plate, add the inhibitor solutions (or DMSO for control).

-

Add the acrosin solution to all wells except the blank.

-

Incubate the plate at 25°C for 10-15 minutes.

-

Initiate the reaction by adding the BAPNA solution to all wells.

-

Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitroaniline.

-

Calculate the reaction rates and percentage of inhibition as described in the trypsin assay protocol.

-

Determine the ED50 value, the concentration of inhibitor that causes 50% inhibition of acrosin activity.[4][5]

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the mechanism of serine protease inhibition by 4-guanidinobenzoate and a general experimental workflow for its evaluation.

References

- 1. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 3. graphviz.org [graphviz.org]

- 4. benchchem.com [benchchem.com]

- 5. Effect of aryl 4-guanidinobenzoates on the acrosin activity of human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research note: kinetic and inhibition studies with turkey acrosin - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Guanidinobenzoic Acid Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Guanidinobenzoic acid hydrochloride is a versatile research chemical with significant applications in the fields of biochemistry, pharmacology, and medicinal chemistry. Its structural resemblance to the amino acid arginine allows it to act as a competitive inhibitor of various serine proteases, making it a valuable tool for studying enzyme kinetics and a foundational scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, methodologies for key enzymatic assays, and an exploration of the signaling pathways in which its target enzymes are involved.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its hydrochloride form enhances its stability and solubility in aqueous solutions, which is advantageous for its use in biological assays.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 42823-46-1 | [1][2][3] |

| Molecular Formula | C₈H₉N₃O₂ · HCl | [2] |

| Molecular Weight | 215.64 g/mol | [2][3] |

| Melting Point | 285 °C (decomposes) | [2] |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

| SMILES | N(C(=N)N)C1=CC=C(C(O)=O)C=C1.Cl | [1] |

| InChI Key | YETFLAUJROGBMC-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of 4-aminobenzoic acid with cyanamide (B42294) in the presence of hydrochloric acid.

Experimental Protocol: Synthesis from 4-Aminobenzoic Acid and Cyanamide

This protocol is adapted from established chemical synthesis literature.[4]

Materials:

-

4-Aminobenzoic acid

-

Cyanamide

-

Concentrated Hydrochloric Acid

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-aminobenzoic acid (e.g., 20 g) in ethanol (e.g., 100 ml).

-

Slowly add 30% ethanolic hydrochloric acid (e.g., 20 ml) to the suspension and warm the mixture to 50 °C with stirring.

-

Gradually add a 30% aqueous solution of cyanamide (e.g., 40 g) dropwise to the reaction mixture.

-

After the addition is complete, heat the mixture to reflux at approximately 75-78 °C and maintain for 5-7 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and concentrate it to dryness under reduced pressure at 50 °C.

-

To the residue, add ethanol (e.g., 50 ml) and 30% ethanolic hydrochloric acid (e.g., 10 ml), and stir.

-

Collect the resulting solid by filtration and dry it.

-

For further purification, recrystallize the crude product from a 20% aqueous ethanol solution (using 5-10 times the volume of the solid).

-

Dry the purified crystals under vacuum to yield this compound. A typical yield for this reaction is approximately 85%.

Workflow for the Synthesis of this compound

Applications in Research: Serine Protease Inhibition

4-Guanidinobenzoic acid and its derivatives are widely recognized as inhibitors of serine proteases, a class of enzymes that cleave peptide bonds. The guanidinium (B1211019) group mimics the side chain of arginine, a common substrate for these enzymes, allowing the molecule to bind to the enzyme's active site and block its catalytic activity. Key serine proteases inhibited by guanidinobenzoates include trypsin, acrosin, urokinase, and plasmin.

Table 2: Inhibitory Activity of 4-Guanidinobenzoate Derivatives against Serine Proteases

| Derivative | Target Enzyme | Inhibition Value | Reference |

| Aryl 4-guanidinobenzoates | Acrosin (human) | ED₅₀ = 10⁻⁵ to 10⁻⁷ M | [5] |

| Benzyl 4-guanidinobenzoate | Trypsin, Plasmin, Thrombin | Second-order rate constants determined | |

| 4'-Nitrophenyl 4-guanidinobenzoate | Trypsin, Plasmin, Thrombin | Second-order rate constants determined | |

| Camostat (a guanidinobenzoate derivative) | Urokinase (uPA) | IC₅₀ = 87 nM |

Trypsin Inhibition

Trypsin is a well-characterized serine protease involved in digestion and various physiological processes. Its inhibition is a common benchmark for assessing the potency of serine protease inhibitors.

This is a general protocol that can be adapted for use with this compound.

Materials:

-

Bovine Trypsin

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a similar chromogenic/fluorogenic substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 10 mM CaCl₂)

-

This compound (dissolved in buffer)

-

96-well microplate

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare a stock solution of trypsin in an appropriate buffer.

-

Prepare a series of dilutions of this compound in the assay buffer to generate a dose-response curve.

-

In a 96-well plate, add the trypsin solution to each well (except for the blank).

-

Add the different concentrations of the inhibitor solution to the respective wells. Include a control with buffer instead of the inhibitor.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the substrate solution (e.g., BAEE) to all wells.

-

Immediately measure the change in absorbance or fluorescence over time using a plate reader.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Acrosin Inhibition

Acrosin is a serine protease found in the acrosome of sperm and is essential for fertilization. Its inhibition is a key strategy in the development of non-hormonal contraceptives.

This protocol is based on the use of a chromogenic substrate.

Materials:

-

Purified Acrosin

-

Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) or a similar chromogenic substrate

-

Assay buffer (e.g., Tris-HCl)

-

This compound (dissolved in an appropriate solvent like DMSO and then diluted in buffer)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of acrosin in the assay buffer.

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the acrosin solution to each well (except the blank).

-

Add the inhibitor dilutions to the test wells. Add solvent control to the positive control wells.

-

Pre-incubate the plate at 25°C for 10-15 minutes.

-

Start the enzymatic reaction by adding the BAPNA solution to all wells.

-

Measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitroaniline formation.

-

Calculate the IC₅₀ value as described for the trypsin inhibition assay.

Involvement in Signaling Pathways

By inhibiting key serine proteases, this compound can indirectly influence the signaling pathways in which these enzymes play a crucial role.

Trypsin and Protease-Activated Receptors (PARs)

Trypsin can act as a signaling molecule by cleaving and activating Protease-Activated Receptors (PARs), particularly PAR2. This activation can trigger various downstream signaling cascades, including the MAPK/ERK and PI3K pathways, which are involved in processes like tissue repair, inflammation, and cancer progression. Inhibition of trypsin by this compound would be expected to block these downstream events.

Trypsin-PAR2 Signaling Pathway

Acrosin in Fertilization

Acrosin plays a critical role in the acrosome reaction, a key step in fertilization. Following the initial binding of the sperm to the zona pellucida of the oocyte, the acrosome reaction is triggered, leading to the release and activation of acrosin. Acrosin then helps in the degradation of the zona pellucida, allowing the sperm to penetrate the oocyte. Inhibiting acrosin can thus prevent fertilization.

Role of Acrosin in Fertilization

Urokinase and Plasmin in Cancer and Fibrinolysis

Urokinase-type plasminogen activator (uPA) and plasmin are key enzymes in the fibrinolytic system, responsible for the breakdown of fibrin (B1330869) clots. uPA converts plasminogen to the active enzyme plasmin. This system is also implicated in cancer metastasis, as the degradation of the extracellular matrix by plasmin can facilitate tumor cell invasion. Therefore, inhibitors of uPA and plasmin have therapeutic potential in both thrombotic diseases and cancer.

References

- 1. Synthesis and inhibition of human acrosin and trypsin and acute toxicity of aryl 4-guanidinobenzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tissue-type plasminogen activator and urokinase: differences in the reaction pattern with the active-site titrant 4-methylumbelliferyl-p-guanidinobenzoate hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4-Guanidinobenzoic Acid | C8H9N3O2 | CID 159772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 42823-46-1: this compound [cymitquimica.com]

Preliminary Investigation of 4-Guanidinobenzoic Acid Hydrochloride Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Guanidinobenzoic acid hydrochloride is a synthetic compound recognized for its role as a serine protease inhibitor. Its guanidino group facilitates its interaction with the active sites of these enzymes, often mimicking the binding of natural substrates like arginine and lysine. This technical guide provides a preliminary investigation into the bioactivity of this compound, with a focus on its inhibitory effects on key serine proteases: trypsin, acrosin, and enteropeptidase. While direct quantitative bioactivity data for the parent compound is limited in publicly available literature, this guide summarizes the known qualitative effects and presents quantitative data for its derivatives to illustrate structure-activity relationships. Detailed experimental protocols for assessing enzyme inhibition and diagrams of relevant biological pathways are provided to support further research and drug development efforts in this area.

Introduction

This compound is a white crystalline powder that is soluble in water.[1] Its structure, featuring a benzoic acid moiety and a guanidinium (B1211019) group, makes it a valuable building block in pharmaceutical and biochemical research.[1][2][3] The positively charged guanidinium group at physiological pH allows it to interact with the negatively charged aspartate residue in the S1 pocket of many serine proteases, making it a competitive inhibitor. This compound serves as a foundational scaffold for the synthesis of more complex and potent protease inhibitors.[4]

Bioactivity Profile: Inhibition of Serine Proteases

The primary recognized bioactivity of this compound is its ability to inhibit serine proteases. These enzymes play crucial roles in various physiological processes, including digestion, blood coagulation, and fertilization. The inhibitory activity of 4-Guanidinobenzoic acid and its derivatives has been explored against several key serine proteases.

Trypsin Inhibition

Acrosin Inhibition

Acrosin is a serine protease found in the acrosome of sperm and is essential for the fertilization process, specifically for the penetration of the zona pellucida.[1] Inhibition of acrosin is a target for the development of non-hormonal contraceptives. Aryl 4-guanidinobenzoates, derivatives of 4-Guanidinobenzoic acid, have been shown to be effective inhibitors of human acrosin.[7]

Enteropeptidase Inhibition

Enteropeptidase (also known as enterokinase) is a serine protease located in the duodenum that initiates the digestive cascade by activating trypsinogen (B12293085) to trypsin.[8][9] Inhibition of enteropeptidase is being investigated as a therapeutic strategy for metabolic diseases such as obesity.[10] Derivatives of 4-Guanidinobenzoic acid have been synthesized and evaluated as enteropeptidase inhibitors.

Quantitative Bioactivity Data

As previously mentioned, specific IC50 or Ki values for this compound are not consistently reported in the available literature. The following table summarizes the inhibitory activities of some of its derivatives to provide insight into the structure-activity relationship and the potential for developing potent inhibitors based on this scaffold.

| Derivative | Target Enzyme | Bioactivity | Reference |

| (S)-5b (a dihydrobenzofuran derivative) | Enteropeptidase | IC50(initial) = 68 nM | [10] |

| Aryl 4-guanidinobenzoates | Acrosin | ED50 = 10⁻⁵ to 10⁻⁷ M | [11] |

| FOY-251 (camostat metabolite) | Enteropeptidase | kinact/KI = 9295 M⁻¹s⁻¹ | [6] |

| FOY-251 (camostat metabolite) | Trypsin | kinact/KI = 56340 M⁻¹s⁻¹ | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the bioactivity of this compound and its derivatives. The following sections provide protocols for key enzyme inhibition assays.

General Enzyme Inhibition Assay Workflow

The following diagram illustrates a general workflow for an in vitro enzyme inhibition assay.

General workflow for an enzyme inhibition assay.